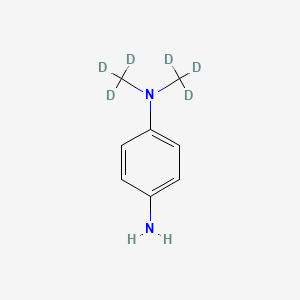

N,N-Dimethyl-p-phenylenediamine-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N-Dimethyl-p-phenylenediamine” (also known as DPD or DMPPDA) is an aromatic amine that is primarily used as an intermediate in the production of dyes . It is a redox indicator that readily forms a stable, red radical cation, which is involved in a variety of redox reactions .

Synthesis Analysis

“N,N-Dimethyl-p-phenylenediamine” is mainly used as an intermediate to produce dyes . Its oxidation reaction with H2O2 in the presence of an iron (III) catalyst has been used for the spectrophotometric detection of trace quantities of iron (III) . It also has sulfonating properties, allowing it to react with other compounds and generate sulfonic acid groups .Molecular Structure Analysis

The molecular formula of “N,N-Dimethyl-p-phenylenediamine” is (CH3)2NC6H4NH2 . The compound contains two amine groups: a primary and a tertiary one. The carbons in the aromatic ring are very nucleophilic due to the electron density added by both nitrogen’s lone pairs to the π-system .Chemical Reactions Analysis

“N,N-Dimethyl-p-phenylenediamine” is involved in a variety of redox reactions . Its oxidation reaction with H2O2 in the presence of an iron (III) catalyst has been used for the spectrophotometric detection of trace quantities of iron (III) . It also undergoes a covalent chemical bonding with humic materials, which can result in its chemical alteration to a latent form and prevent leaching .Physical and Chemical Properties Analysis

“N,N-Dimethyl-p-phenylenediamine” is a solid with a melting point of 34-36 °C (lit.) . It darkens readily to a grey powder when exposed to air .Mécanisme D'action

Safety and Hazards

Orientations Futures

“N,N-Dimethyl-p-phenylenediamine” may be used for the preparation of molecular compounds with tetracyano-p-quinodimethane (TCNQ). Polarized absorption spectra of these molecular compounds were investigated . It is also used in the HID-AB (high iron diamine-alcian blue) staining procedures, which are used to differentiate between sialomucin and sulfomucin in the gastrointestinal tract .

Propriétés

IUPAC Name |

4-N,4-N-bis(trideuteriomethyl)benzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZORFPDSXLZWJF-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=CC=C(C=C1)N)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]heptan-2-ol, 5-(methylsulfonyl)-, (2-exo,5-endo)- (9CI)](/img/no-structure.png)

![4-[(Methylamino)methyl]-3-nitrobenzoic acid](/img/structure/B590982.png)